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molecular formula C6H8BrNO3S2 B8312835 5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide

5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide

Cat. No. B8312835
M. Wt: 286.2 g/mol
InChI Key: ZRZROIZVJJFQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446113B2

Procedure details

A mixture of 5-bromo-thiophene-2-sulfonyl chloride (1.5 g, 4. mmol) and ethanolamine (0.72 mL, 12 mmol) in dichloromethane (8 mL)/sat. NaHCO3 solution (8 mL) was stirred at 20° C. for 28 h. The mixture was partitioned between AcOEt (50 mL) and H2O (150 mL). The organic layer was dried (Na2SO4) and evaporated to give the title compound (1.07 g, 93%) as a pale-yellow oil. MS (ISP) 284.0 [(M−H)−].
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([S:7](Cl)(=[O:9])=[O:8])=[CH:4][CH:3]=1.[CH2:11]([CH2:13][NH2:14])[OH:12].C([O-])(O)=O.[Na+]>ClCCl>[OH:12][CH2:11][CH2:13][NH:14][S:7]([C:5]1[S:6][C:2]([Br:1])=[CH:3][CH:4]=1)(=[O:9])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=CC=C(S1)S(=O)(=O)Cl
Name
Quantity
0.72 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between AcOEt (50 mL) and H2O (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OCCNS(=O)(=O)C=1SC(=CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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